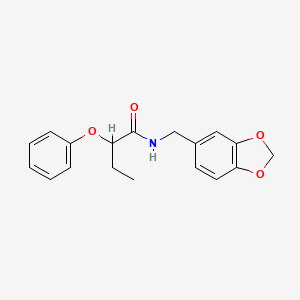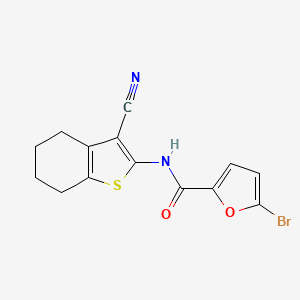![molecular formula C9H6INO2S2 B5012785 4-[(5-iodo-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5012785.png)
4-[(5-iodo-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-iodo-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-[(5-iodo-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes or by binding to specific receptors in cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. It has also been found to have anticancer activity against different types of cancer cells. In addition, this compound has been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(5-iodo-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one in laboratory experiments is its broad spectrum of activity against different types of microorganisms and cancer cells. This compound is also relatively easy to synthesize and has good stability. However, one of the limitations of using this compound is its potential toxicity to normal cells. Therefore, further studies are needed to determine the optimal dosage and exposure time for this compound in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of 4-[(5-iodo-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is to study the potential use of this compound in the treatment of infections caused by antibiotic-resistant bacteria. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of cancer. In addition, further studies are needed to determine the mechanism of action of this compound and to identify its specific targets in cells. Finally, the potential use of this compound in the development of fluorescent probes for the detection of metal ions should also be explored.
Conclusion
In conclusion, this compound is a thiazole derivative that has potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further studies are needed to determine the optimal dosage and exposure time for this compound in laboratory experiments and to explore its potential use in the treatment of infections caused by antibiotic-resistant bacteria and in the development of fluorescent probes for the detection of metal ions.
Métodos De Síntesis
4-[(5-iodo-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one can be synthesized using different methods. One of the common methods is the reaction of 2-aminothiazole with iodine and furfural in the presence of a base. Another method involves the reaction of 2-aminothiazole with iodine and furfural in the presence of a catalyst. The yield and purity of the product depend on the reaction conditions and the method used for synthesis.
Aplicaciones Científicas De Investigación
4-[(5-iodo-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been studied for its potential applications in various fields. It has been found to have antimicrobial, anticancer, and anti-inflammatory activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential use in the synthesis of other thiazole derivatives.
Propiedades
IUPAC Name |
(4Z)-4-[(5-iodofuran-2-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2S2/c1-14-9-11-6(8(12)15-9)4-5-2-3-7(10)13-5/h2-4H,1H3/b6-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMJPWCJNMDJQM-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=C(O2)I)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=C(O2)I)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5012713.png)
![methyl 4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5012716.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012723.png)

![N-ethyl-1,3-dimethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5012725.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5012732.png)

![1-(3-chloro-4-methylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5012744.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5012749.png)
![1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5012750.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5012753.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5012780.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012787.png)
